Seco-Duocarmycin TM

Catalog No.
S11212414
CAS No.
M.F
C25H24N2O6
M. Wt
448.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Seco-Duocarmycin TM

Product Name

Seco-Duocarmycin TM

IUPAC Name

[(1S)-5-hydroxy-1-(hydroxymethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C25H24N2O6/c1-31-20-9-13-8-17(26-22(13)24(33-3)23(20)32-2)25(30)27-11-14(12-28)21-16-7-5-4-6-15(16)19(29)10-18(21)27/h4-10,14,26,28-29H,11-12H2,1-3H3/t14-/m0/s1

InChI Key

ITTCPQPHJURTKF-AWEZNQCLSA-N

SMILES

Array

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CO)OC)OC

Isomeric SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CO)OC)OC

Seco-Duocarmycin TM is a member of the duocarmycin family, which are potent DNA alkylating agents derived from natural products isolated from Streptomyces bacteria. These compounds are characterized by their ability to bind to the minor groove of DNA and induce cytotoxic effects through alkylation of specific adenine residues. Seco-Duocarmycin TM functions primarily as a DNA crosslinker, inhibiting DNA synthesis and leading to cell death, making it a significant candidate in cancer therapy and research .

Seco-Duocarmycin TM undergoes a two-step mechanism involving DNA binding and DNA alkylation. The compound first binds to the minor groove of DNA, where it recognizes and interacts with specific adenine residues, particularly at the N3 position. This interaction is followed by a cyclopropane ring opening reaction that results in the formation of a covalent bond between the drug and the DNA, leading to the creation of DNA adducts. These adducts disrupt normal DNA replication and transcription processes, ultimately causing double-strand breaks and triggering apoptosis in cancer cells .

Seco-Duocarmycin TM exhibits significant biological activity as a cytotoxic agent. In vitro studies have demonstrated its ability to induce DNA damage, characterized by double-strand breaks, which leads to cell cycle arrest and increased apoptosis in various cancer cell lines. Its efficacy is often measured in picomolar concentrations, making it one of the potent agents in its class for targeting malignancies such as acute myeloid leukemia and solid tumors . The compound's selectivity for AT-rich regions in DNA enhances its therapeutic potential while minimizing effects on normal cells.

The synthesis of Seco-Duocarmycin TM typically involves several chemical transformations starting from natural precursors or synthetic analogs. Key steps include:

  • Protection of Functional Groups: Initial protection of reactive functional groups to prevent undesired reactions during synthesis.
  • Formation of the Cyclopropane Ring: Utilizing cyclopropanation reactions to create the essential cyclopropane moiety characteristic of duocarmycins.
  • Alkylation Reaction: Introducing alkylating groups that will interact with DNA upon activation.
  • Deprotection: Removing protective groups to yield the final active compound.

Recent advancements have also focused on developing prodrug forms that enhance stability and solubility before conversion into their active forms within biological systems .

Seco-Duocarmycin TM has several applications in cancer research and therapy:

  • Antibody-Drug Conjugates (ADCs): It serves as a payload in ADC formulations, allowing targeted delivery to cancer cells while minimizing systemic toxicity.
  • Research Tool: Used extensively in preclinical studies to evaluate mechanisms of action related to DNA damage response pathways.
  • Potential Therapeutic Agent: Investigated for its efficacy against various cancers, particularly those resistant to conventional therapies .

Interaction studies involving Seco-Duocarmycin TM have focused on its binding affinity for DNA as well as its interactions with cellular components that mediate drug resistance and efficacy. Notably, studies have shown that Seco-Duocarmycin TM retains its potency against cells expressing multidrug resistance proteins, suggesting potential for overcoming common resistance mechanisms associated with chemotherapy . Additionally, research has explored its interactions with various signaling pathways involved in apoptosis and cell cycle regulation.

Several compounds share structural or functional similarities with Seco-Duocarmycin TM, including:

Compound NameSourceMechanism of ActionUnique Features
Duocarmycin SAStreptomycesDNA alkylation via minor groove bindingNaturally occurring variant
CC-1065StreptomycesSimilar alkylating mechanismHigher potency but less selective
AdozelesinSyntheticBinds to minor groove; induces strand breaksExhibits unique sequence selectivity
Seco-Duocarmycin SASyntheticAlkylation; prodrug form of Duocarmycin SAEnhanced stability compared to SA

Seco-Duocarmycin TM is unique due to its specific structural modifications that enhance its stability and selectivity for AT-rich sequences within DNA, making it a promising candidate for targeted cancer therapies .

Seco-Duocarmycin TM exhibits highly selective binding to the minor groove of DNA, with a pronounced affinity for adenine-thymine rich sequences. The molecular basis for this selectivity lies in the compound's unique three-dimensional architecture, which allows it to fit precisely within the narrower confines of the minor groove associated with AT-rich regions [1] [2].

The minor groove of DNA varies in width depending on the base composition, with AT-rich regions providing a narrower groove (approximately 9.9 Å) compared to GC-rich regions (approximately 13.3 Å) [1] [2]. This dimensional specificity is crucial for the shape-dependent catalysis mechanism that characterizes duocarmycin action. The compound's curved molecular structure, featuring a DNA-binding unit linked to an alkylating subunit, is geometrically complementary to the AT-rich minor groove topology [1] [3].

The binding process involves several key molecular determinants. The initial recognition occurs through van der Waals contacts between the compound and the minor groove walls, with the binding being stabilized by the precise molecular fit between the ligand and the DNA structure [2] [4]. The compound demonstrates a strong preference for the 5'-AAA sequence, followed by alternative sequences including 5'-TTA, 5'-TAA, and 5'-ATA [2] [5]. This sequence specificity is influenced by the electronic and steric properties of the surrounding nucleotides, which affect both the accessibility and reactivity of the target adenine residue [2].

Kinetic studies reveal that DNA minor groove binding occurs within approximately 20 minutes of exposure, representing the initial phase of the interaction mechanism [4]. The binding process is characterized by a partial dehydration of the minor groove without inducing significant conformational changes in the DNA structure [6]. Molecular dynamics simulations indicate that the drug binding causes subtle alterations in the minor groove geometry, with the compound positioning itself at approximately 45 degrees to the helix axis [4].

The binding dynamics are further influenced by the compound's ability to penetrate deeply into the minor groove walls. Nuclear magnetic resonance studies demonstrate that the binding results in significant upfield shifts of minor groove sugar protons, indicating intimate contact between the compound and the DNA backbone [4]. This deep penetration is essential for positioning the alkylating subunit in optimal proximity to the target adenine N3 position.

Adenine N3 Position Alkylation: Molecular Determinants

The alkylation of adenine at the N3 position represents the critical cytotoxic mechanism of Seco-Duocarmycin TM. This process involves a nucleophilic attack by the adenine N3 nitrogen on the least substituted carbon of the activated cyclopropane ring [7]. The reaction proceeds through a stereoelectronically controlled mechanism that results in the formation of a covalent bond between the compound and the DNA [8] [9].

The molecular determinants governing this alkylation reaction include several key structural features. The cyclopropane ring within the alkylating subunit serves as the primary electrophilic center, with its reactivity being modulated by the surrounding vinylogous amide system [3]. Under normal conditions, this vinylogous amide provides stability to the cyclopropane, effectively masking its reactivity until the compound reaches its biological target [10] [11].

The activation mechanism involves a binding-induced conformational change that disrupts the vinylogous amide conjugation, bringing the cyclopropane into conjugation with the cyclohexadienone system [12] [11]. This conformational change is facilitated by the compound's interaction with the DNA minor groove, which induces a critical twist between the ligand subunits. Nuclear magnetic resonance structural studies reveal that this twist is essential for alkylation reactivity, with compounds exhibiting larger twist angles demonstrating significantly faster alkylation rates [13].

Quantitative analysis demonstrates that duocarmycin SA alkylates DNA approximately 20-fold faster than its indole derivative, which exhibits an 8-degree smaller twist angle between the ligand subunits [13]. This correlation provides direct evidence for the role of binding-induced conformational changes in controlling alkylation reactivity. The alkylation process is highly regioselective, with the nucleophilic attack occurring exclusively at the least substituted carbon of the cyclopropane ring [7].

The reaction kinetics are influenced by several factors, including the electronic properties of the target adenine and the steric environment of the alkylation site. The adenine N3 position is particularly susceptible to alkylation due to its nucleophilic character and accessibility within the minor groove-bound complex [14] [8]. The reaction proceeds through a transition state that involves significant charge development, with the adenine serving as the nucleophile and the cyclopropane carbon as the electrophile [7].

The resulting DNA adduct exhibits remarkable stability, with the covalent bond formation being essentially irreversible under physiological conditions [9]. This stability is attributed to the formation of a stable covalent linkage that does not undergo spontaneous hydrolysis or enzymatic repair. The adduct formation induces significant conformational changes in the DNA structure, including disruption of normal base pairing and alterations in the helical geometry [15] [16].

Spirocyclization Activation Pathways and Kinetic Studies

The spirocyclization process represents a crucial activation mechanism for Seco-Duocarmycin TM, converting the inactive precursor form into the active DNA-alkylating species. This process involves the intramolecular cyclization of the seco-duocarmycin structure to form the characteristic spirocyclopropylcyclohexadienone moiety that is responsible for the compound's cytotoxic activity [17].

The activation pathway proceeds through a Winstein-type spirocyclization mechanism, wherein the phenolic hydroxyl group serves as the nucleophile that attacks the chloromethyl carbon, leading to the formation of the cyclopropane ring [12] [18]. This reaction is facilitated by the removal of the chlorine substituent, which acts as a leaving group during the cyclization process [17]. The spirocyclization is an intramolecular process that occurs spontaneously once the appropriate conditions are met.

Kinetic studies reveal that the spirocyclization process reaches maximum effectiveness within 8 hours of compound exposure [19]. This time frame represents the period required for the complete conversion of the seco-form to the active spirocyclic structure. The conversion rate is influenced by several factors, including the stability of the seco-precursor and the accessibility of the cyclization site [17].

The activation pathway involves multiple steps, beginning with the initial binding of the seco-compound to the DNA minor groove. The binding process induces conformational changes that facilitate the exposure of the phenolic hydroxyl group, which is essential for the spirocyclization reaction [12]. The cyclization proceeds through a concerted mechanism that involves the simultaneous formation of the cyclopropane ring and the elimination of the chlorine substituent [17].

Experimental evidence demonstrates a strong correlation between the spirocyclization rate and the biological activity of various duocarmycin derivatives. Compounds that undergo rapid conversion to the active spirocyclic form exhibit enhanced cytotoxicity compared to those with slower cyclization rates [17]. This correlation supports the importance of the spirocyclization process in determining the overall biological efficacy of the compound.

The kinetic parameters of the spirocyclization reaction have been characterized through various analytical methods, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [17]. These studies demonstrate that the conversion process follows first-order kinetics, with the rate being dependent on the concentration of the seco-precursor and the environmental conditions.

The spirocyclization mechanism is also influenced by the structural features of the DNA-binding domain. Modifications to the indole substituents can affect the cyclization rate by altering the electronic properties of the phenolic hydroxyl group [17]. Compounds with electron-withdrawing substituents generally exhibit faster cyclization rates, while those with electron-donating groups show slower activation kinetics.

The activated spirocyclic form exhibits significantly enhanced reactivity toward DNA alkylation compared to the seco-precursor. This enhanced reactivity is attributed to the formation of the conjugated cyclopropane system, which serves as a more potent electrophile for the alkylation reaction [17]. The spirocyclization process therefore represents a critical activation step that transforms the relatively inert seco-compound into a highly reactive DNA-alkylating agent.

ParameterValueMethodReference
Spirocyclization time to maximum effect8 hoursKinetic profile analysis [19]
DSA alkylation rate (relative to DSI)~20-fold fasterDNA alkylation kinetics [13]
Twist angle difference (DSA vs DSI)8° larger twistNMR structure comparison [13]
DNA minor groove width (AT-rich)9.9 ÅStructural analysis [1] [2]
DNA minor groove width (GC-rich)13.3 ÅStructural analysis [1] [2]
Preferred binding sequence5'-AAASequence specificity studies [2]
Alternative binding sequences5'-TTA, 5'-TAA, 5'-ATASequence specificity studies [2] [5]
DNA uptake minimum time20 minutesCellular uptake studies [4]
Significant cytotoxicity time5 hoursCell viability assays [4]

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

448.16343649 Da

Monoisotopic Mass

448.16343649 Da

Heavy Atom Count

33

Dates

Last modified: 08-08-2024

Explore Compound Types